![molecular formula C22H34ClN3O B2727530 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride CAS No. 1052407-53-0](/img/structure/B2727530.png)
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride is a useful research compound. Its molecular formula is C22H34ClN3O and its molecular weight is 391.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Biotransformation
Research has delved into the metabolic fate of related compounds, offering insights into how they are processed in the human body. For instance, studies on fenetylline and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have elucidated their metabolic pathways, highlighting the conversion to metabolites such as amphetamine and theophylline in the case of fenetylline (Ellison et al., 1970; Schofield et al., 1999). These studies provide foundational knowledge for understanding the biological impact of similar compounds, including 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride.
Therapeutic and Pharmacological Research
Compounds with similar structures have been investigated for their therapeutic potential and pharmacological properties. The research on compounds like diltiazem hydrochloride and the nonpeptide arginine vasopressin antagonist OPC-31260 demonstrates the diverse therapeutic applications, from treating chronic congestive heart failure to managing hyponatremia (Kinoshita et al., 1979; Saito et al., 1997). These findings could inspire further research into the cardiovascular and renal effects of this compound.
Environmental and Occupational Health
Investigations into the environmental and occupational exposure to chemicals with similar properties, including studies on pesticide and PCB exposures (Wolff et al., 2007), offer insights into the potential health implications of exposure to this compound. Understanding the metabolic products and their excretion patterns contributes to assessing the risk and safety measures required for handling such compounds.
Wirkmechanismus
Target of Action
The primary target of 3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride is the carboxyl groups present in various biological molecules . This compound, also known as EDC or EDAC, is a zero-length crosslinker used to couple carboxyl groups to primary amines .
Mode of Action
This compound: interacts with its targets by first reacting with a carboxyl group. This reaction forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond, releasing a urea byproduct .
Biochemical Pathways
The action of This compound affects various biochemical pathways. It is used in peptide synthesis to form amide bonds, connecting haptens to carrier proteins to form immunogens, labeling nucleic acids through 5’ phosphate groups, and constructing biomolecules with amine-reactive NHS esters .
Pharmacokinetics
The ADME properties of This compound It is known that this compound is water-soluble , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily the formation of amide bonds between carboxyl groups and primary amines. This results in the coupling of various biological molecules, enabling the construction of complex structures such as immunogens and labeled nucleic acids .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the reaction is typically employed in the 4.0-6.0 pH range . Furthermore, the compound is sensitive to moisture , which can affect its stability and efficacy.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[(3-phenyl-1-adamantyl)methyl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O.ClH/c1-25(2)9-8-23-20(26)24-16-21-11-17-10-18(12-21)14-22(13-17,15-21)19-6-4-3-5-7-19;/h3-7,17-18H,8-16H2,1-2H3,(H2,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYUSAOWAIZVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
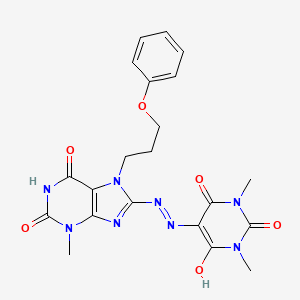
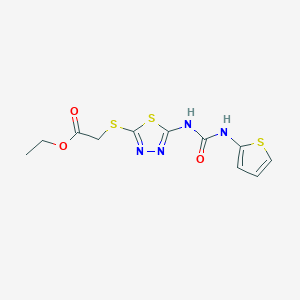
![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)
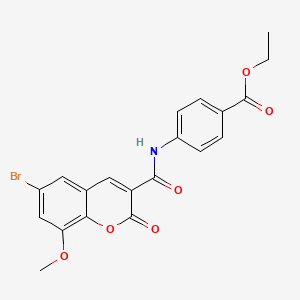
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
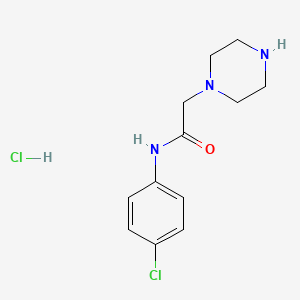
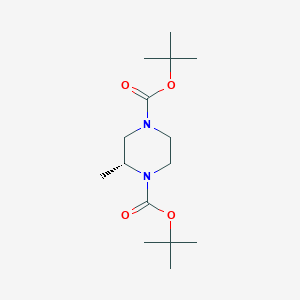

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
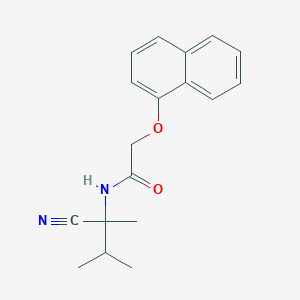
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)
